molecular formula C16H17NO B5806482 N-benzyl-2,4-dimethylbenzamide

N-benzyl-2,4-dimethylbenzamide

Cat. No.: B5806482
M. Wt: 239.31 g/mol
InChI Key: YVQBRJTVXDMAET-UHFFFAOYSA-N
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Description

N-Benzyl-2,4-dimethylbenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and methyl substituents at the 2- and 4-positions of the aromatic ring. Benzamides are widely explored for their roles in medicinal chemistry, particularly as antioxidants, antimicrobial agents, and enzyme inhibitors .

Properties

IUPAC Name

N-benzyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-8-9-15(13(2)10-12)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBRJTVXDMAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for synthesizing N-benzyl-2,4-dimethylbenzamide involves the direct condensation of 2,4-dimethylbenzoic acid with benzylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out under reflux conditions to facilitate the formation of the amide bond.

    Amidation Reaction: Another approach involves the amidation of 2,4-dimethylbenzoyl chloride with benzylamine. This reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-2,4-dimethylbenzamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine, N-benzyl-2,4-dimethylaniline, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: N-benzyl-2,4-dimethylaniline.

    Substitution: Various substituted benzamides depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry: N-benzyl-2,4-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may also serve as a ligand in the development of enzyme inhibitors or receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzamide moiety can interact with the active site of enzymes, while the benzyl and methyl groups provide additional binding interactions that enhance specificity and potency.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The following table compares key structural attributes of N-benzyl-2,4-dimethylbenzamide with similar compounds:

Compound Name Substituents on Benzamide Ring Additional Functional Groups Molecular Weight (g/mol) logP Reference ID
This compound* 2-Me, 4-Me Benzyl (N-attached) ~253.3 (estimated) ~3.5† -
N-Benzyl-2,2,2-trifluoroacetamide None (trifluoroacetyl group) Trifluoroacetamide 217.18 1.85‡
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide 2-Me, 4-Me, 5-Br Cyclohexyl (N-attached) 310.24 -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me Hydroxy-dimethylethyl 221.29 1.92
3-(4-(2,4-Difluorobenzyloxy)-3-bromo-N,4-dimethylbenzamide 3-Br, 4-Me Difluorobenzyloxy 466.21 4.8

*Estimated based on analogues. †Predicted using fragment-based methods. ‡Experimental logP from .

Key Observations :

  • Substituent Effects : Methyl groups at the 2- and 4-positions (as in this compound) enhance lipophilicity compared to unsubstituted benzamides (e.g., logP ~3.5 vs. 1.85 for trifluoroacetamide) .
  • Electron-Withdrawing Groups : Trifluoroacetyl () and bromo () substituents increase polarity and influence binding to biological targets.
Antioxidant Activity
Compound Name DPPH Scavenging (% at 60 min) Lipid Peroxidation Inhibition ABTS Activity (% vs. Trolox) Reference ID
This compound* Not reported Not reported Not reported -
N-Benzyl-2,2,2-trifluoroacetamide 78.97 ± 2.24% (1,000 µg/mL) 75.3% (200 µg/mL) 8–46% (low)
Nitrones (10a–d) 78–96% (fluorinated derivatives) 10a, 10d: Most potent ≤46% (negligible)

Key Observations :

  • Fluorinated derivatives (e.g., 10b–d in ) exhibit superior DPPH radical scavenging (~96%) compared to non-fluorinated analogues (~78%) .
  • N-Benzyl-2,2,2-trifluoroacetamide shows moderate antioxidant activity but low ABTS activity, suggesting assay-dependent variability .
Antimicrobial Activity
Compound Name Antifungal MIC (µg/mL) Antibacterial Activity Reference ID
This compound* Not reported Not reported -
N-Benzyl-2,2,2-trifluoroacetamide 15.62–62.5 (vs. fungi) Moderate (unspecified pathogens)
3-(4-(2,4-Difluorobenzyloxy)-... Not reported Pharmaceutical relevance (LOX inhibition)

Key Observations :

  • Trifluoroacetamide derivatives demonstrate broad-spectrum antifungal activity (MIC 15.62–62.5 µg/mL) .

Key Observations :

  • Transition metal-free methods () enable efficient functionalization of benzamides under mild conditions.
  • Friedel–Crafts acylation () is preferred for introducing electron-deficient acyl groups.

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